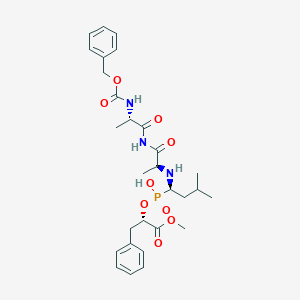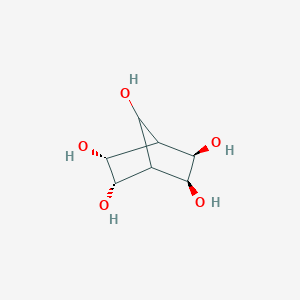
Benzyloxycarbonylalanyl-alanyl-leucyl phosphinate-3-phenyllactic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyloxycarbonylalanyl-alanyl-leucyl phosphinate-3-phenyllactic acid methyl ester, also known as Z-FAL-PLP-OMe, is a synthetic peptide that has gained significant attention in scientific research due to its potential applications in drug development. This peptide is a derivative of the natural peptide, phospholipase A2, which plays a crucial role in inflammation and immune response.
Mecanismo De Acción
The mechanism of action of Benzyloxycarbonylalanyl-alanyl-leucyl phosphinate-3-phenyllactic acid methyl estere involves its interaction with phospholipase A2. This interaction inhibits the activity of phospholipase A2, which is responsible for the production of inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting the activity of phospholipase A2, Benzyloxycarbonylalanyl-alanyl-leucyl phosphinate-3-phenyllactic acid methyl estere reduces inflammation and pain.
Efectos Bioquímicos Y Fisiológicos
Benzyloxycarbonylalanyl-alanyl-leucyl phosphinate-3-phenyllactic acid methyl estere has been shown to have various biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. In addition, Benzyloxycarbonylalanyl-alanyl-leucyl phosphinate-3-phenyllactic acid methyl estere has been found to inhibit the growth of cancer cells. It has also been shown to have analgesic properties, reducing pain in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Benzyloxycarbonylalanyl-alanyl-leucyl phosphinate-3-phenyllactic acid methyl estere has several advantages for lab experiments. It is stable under various conditions, making it easy to handle and store. In addition, it is relatively easy to synthesize, making it accessible to researchers. However, Benzyloxycarbonylalanyl-alanyl-leucyl phosphinate-3-phenyllactic acid methyl estere has some limitations. It is expensive to synthesize, which may limit its use in large-scale experiments. In addition, its mechanism of action is not fully understood, which may limit its potential applications.
Direcciones Futuras
There are several future directions for research on Benzyloxycarbonylalanyl-alanyl-leucyl phosphinate-3-phenyllactic acid methyl estere. One potential direction is to further investigate its anticancer properties. Another potential direction is to explore its potential as a treatment for inflammatory diseases such as arthritis and multiple sclerosis. In addition, further research is needed to fully understand its mechanism of action and potential side effects.
Conclusion
In conclusion, Benzyloxycarbonylalanyl-alanyl-leucyl phosphinate-3-phenyllactic acid methyl estere is a synthetic peptide with potential applications in drug development. Its anti-inflammatory and analgesic properties make it a promising candidate for the treatment of various inflammatory diseases. In addition, its ability to inhibit the growth of cancer cells makes it a potential anticancer agent. While further research is needed to fully understand its potential applications, Benzyloxycarbonylalanyl-alanyl-leucyl phosphinate-3-phenyllactic acid methyl estere represents an exciting area of research in the field of peptide therapeutics.
Métodos De Síntesis
Benzyloxycarbonylalanyl-alanyl-leucyl phosphinate-3-phenyllactic acid methyl estere is synthesized through a solid-phase peptide synthesis method. This involves the stepwise addition of amino acids to a resin-bound peptide chain. The peptide chain is then cleaved from the resin and purified using various chromatography techniques. The final product is obtained in the form of a white powder.
Aplicaciones Científicas De Investigación
Benzyloxycarbonylalanyl-alanyl-leucyl phosphinate-3-phenyllactic acid methyl estere has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory diseases such as arthritis, asthma, and multiple sclerosis. In addition, Benzyloxycarbonylalanyl-alanyl-leucyl phosphinate-3-phenyllactic acid methyl estere has been found to inhibit the growth of cancer cells, making it a potential anticancer agent.
Propiedades
Número CAS |
128901-55-3 |
|---|---|
Nombre del producto |
Benzyloxycarbonylalanyl-alanyl-leucyl phosphinate-3-phenyllactic acid methyl ester |
Fórmula molecular |
C29H40N3O9P |
Peso molecular |
605.6 g/mol |
Nombre IUPAC |
[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]oxy-[(1R)-3-methyl-1-[[(2S)-1-oxo-1-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propan-2-yl]amino]butyl]phosphinic acid |
InChI |
InChI=1S/C29H40N3O9P/c1-19(2)16-25(42(37,38)41-24(28(35)39-5)17-22-12-8-6-9-13-22)30-20(3)26(33)32-27(34)21(4)31-29(36)40-18-23-14-10-7-11-15-23/h6-15,19-21,24-25,30H,16-18H2,1-5H3,(H,31,36)(H,37,38)(H,32,33,34)/t20-,21-,24-,25+/m0/s1 |
Clave InChI |
HLJZNCINMYDAOE-WIHVIGOGSA-N |
SMILES isomérico |
C[C@@H](C(=O)NC(=O)[C@H](C)NC(=O)OCC1=CC=CC=C1)N[C@@H](CC(C)C)P(=O)(O)O[C@@H](CC2=CC=CC=C2)C(=O)OC |
SMILES |
CC(C)CC(NC(C)C(=O)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1)P(=O)(O)OC(CC2=CC=CC=C2)C(=O)OC |
SMILES canónico |
CC(C)CC(NC(C)C(=O)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1)P(=O)(O)OC(CC2=CC=CC=C2)C(=O)OC |
Sinónimos |
enzyloxycarbonylalanyl-alanyl-leucyl phosphinate-3-phenyllactic acid methyl ester Cbz-Ala-Ala-Leu(P)-(O)-Phe-OMe CbzAAL(P)(O)FOMe |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-(2-methylpropoxy)benzamide](/img/structure/B236927.png)

![Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(2-fluorobenzoyl)amino]benzoate](/img/structure/B236939.png)
![Methyl 2-(10,13-diacetyloxy-4,15-dimethyl-8-oxo-3,7,17-trioxatetracyclo[12.2.1.16,9.02,4]octadeca-1(16),9(18),14-trien-12-yl)prop-2-enoate](/img/structure/B236941.png)
![Methyl 3-{[(4-chlorophenyl)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B236943.png)
![Methyl 3-{[(4-bromophenoxy)acetyl]amino}-4-(4-ethyl-1-piperazinyl)benzoate](/img/structure/B236947.png)
![Methyl 3-[(4-ethylbenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B236948.png)
![Ethyl 3-[(4-iodobenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B236957.png)
![Ethyl 3-[(3-isobutoxybenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B236961.png)
![Methyl 5-[(2-methoxybenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B236966.png)

![Methyl 3-{[(3-chlorophenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B236982.png)
![N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide](/img/structure/B236985.png)
![3-chloro-N-[2-methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B236994.png)